4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide
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Overview
Description
4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chlorine atoms and a sulfonamide group, along with a pyrazole ring bearing a cyano group and an isopropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form various derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dichloro-N-[4-cyano-1-(methyl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide
- 4,6-dichloro-N-[4-cyano-1-(ethyl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide
- 4,6-dichloro-N-[4-cyano-1-(butyl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide
Uniqueness
The uniqueness of 4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group on the pyrazole ring, along with the cyano and sulfonamide functionalities, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4,6-dichloro-N-(4-cyano-1-propan-2-ylpyrazol-3-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5O2S/c1-7(2)19-6-8(4-15)12(17-19)18-22(20,21)10-5-16-11(14)3-9(10)13/h3,5-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOPEOCUPIIBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NS(=O)(=O)C2=CN=C(C=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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